N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features an imidazole ring, a trifluoromethyl group, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring and the benzothiophene core. The imidazole ring can be synthesized through the cyclization of amido-nitriles under nickel-catalyzed conditions . The benzothiophene core can be prepared via the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorosulfonic acid.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of methyl derivatives.
Substitution: Formation of halogenated benzothiophene derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The benzothiophene core can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. The combination of the imidazole ring and benzothiophene core also provides a versatile scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C15H12F3N3OS |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H12F3N3OS/c16-15(17,18)10-1-2-12-9(5-10)6-13(23-12)14(22)20-4-3-11-7-19-8-21-11/h1-2,5-8H,3-4H2,(H,19,21)(H,20,22) |
InChI Key |
WGTKODXDMFEADP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.